Cas no 2138272-12-3 (2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

2,9-Diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine is a heterocyclic compound featuring a fused imidazole and diazepine ring system. Its unique structure, incorporating ethyl substituents at the 2- and 9-positions, enhances stability and modulates electronic properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound’s rigid framework and nitrogen-rich core facilitate interactions with biological targets, particularly in the development of CNS-active agents or GABA receptor modulators. Its synthetic versatility allows for further functionalization, enabling tailored applications in drug discovery. High purity and well-characterized physicochemical properties ensure reproducibility in research settings. This scaffold is of interest for exploring novel therapeutic candidates due to its balanced lipophilicity and potential bioavailability.
2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine structure
2138272-12-3 structure
商品名:2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
CAS番号:2138272-12-3
MF:C11H19N3
メガワット:193.288662195206
CID:6141203
PubChem ID:165865152

2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine 化学的及び物理的性質

名前と識別子

    • EN300-731834
    • 2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
    • 2138272-12-3
    • インチ: 1S/C11H19N3/c1-3-9-8-14-7-5-6-12-10(4-2)11(14)13-9/h8,10,12H,3-7H2,1-2H3
    • InChIKey: JDQFAORAHARJID-UHFFFAOYSA-N
    • ほほえんだ: N12C=C(CC)N=C1C(CC)NCCC2

計算された属性

  • せいみつぶんしりょう: 193.157897619g/mol
  • どういたいしつりょう: 193.157897619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-731834-2.5g
2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
2138272-12-3 95.0%
2.5g
$3585.0 2025-03-11
Enamine
EN300-731834-0.25g
2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
2138272-12-3 95.0%
0.25g
$1683.0 2025-03-11
Enamine
EN300-731834-10.0g
2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
2138272-12-3 95.0%
10.0g
$7866.0 2025-03-11
Enamine
EN300-731834-0.5g
2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
2138272-12-3 95.0%
0.5g
$1757.0 2025-03-11
Enamine
EN300-731834-5.0g
2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
2138272-12-3 95.0%
5.0g
$5304.0 2025-03-11
Enamine
EN300-731834-0.05g
2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
2138272-12-3 95.0%
0.05g
$1537.0 2025-03-11
Enamine
EN300-731834-0.1g
2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
2138272-12-3 95.0%
0.1g
$1610.0 2025-03-11
Enamine
EN300-731834-1.0g
2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
2138272-12-3 95.0%
1.0g
$1829.0 2025-03-11

2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine 関連文献

Related Articles

2,9-diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepineに関する追加情報

Chemical Compound CAS No 2138272-12-3: 2,9-Diethyl-5H,6H,7H,8H,9H-Imidazo[1,2-a][1,4]Diazepine

The chemical compound with CAS No 2138272-12-3 is identified as 2,9-Diethyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine, a heterocyclic aromatic compound with a unique structural framework. This compound belongs to the class of diazepines and imidazoles derivatives. The imidazo[1,2-a][1,4]diazepine system is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a diazepine ring. The presence of ethyl groups at the 2 and 9 positions introduces steric effects and may influence the compound's physical properties and reactivity.

Imidazo[1,2-a][1,4]diazepine derivatives have been studied for their potential applications in various fields. Recent research has focused on their role as building blocks in medicinal chemistry due to their ability to form stable complexes with metal ions and their potential as ligands in coordination chemistry. The diazepine core is particularly interesting due to its rigid structure and ability to participate in hydrogen bonding and π-π interactions.

The synthesis of imidazo[1,2-a][1,4]diazepine derivatives has been explored through various methodologies. One common approach involves the condensation of o-amino phenols with aldehydes or ketones under specific reaction conditions. The introduction of ethyl groups at the 2 and 9 positions can be achieved through alkylation or substitution reactions. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and better control over stereochemistry.

In terms of applications, imidazo[1,4]diazepines have shown promise in drug discovery programs targeting various therapeutic areas. For instance, certain derivatives have demonstrated activity against cancer cells by modulating key signaling pathways. Additionally, these compounds have been investigated for their potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.

The structural flexibility of imidazo[1,4]diazepines allows for further functionalization to explore their biological activities. Recent studies have focused on the development of prodrugs that can enhance bioavailability and reduce toxicity. Furthermore, the use of computational chemistry tools has provided deeper insights into the molecular interactions of these compounds with biological targets.

In conclusion,CAS No 2138272-12-3, corresponding to imidazo[1,a][diazepine], represents a valuable compound in modern chemical research. Its unique structure and versatile properties make it a promising candidate for applications in drug development and materials science. Continued exploration into its synthesis and biological activities will undoubtedly uncover new opportunities for its utilization in diverse fields.

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